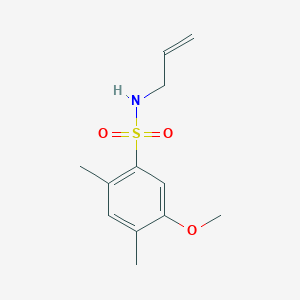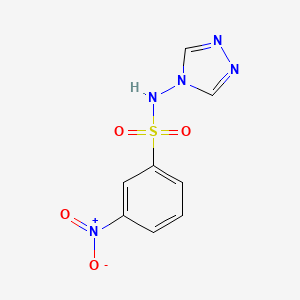![molecular formula C21H30NO3P B5064329 diisobutyl [anilino(phenyl)methyl]phosphonate](/img/structure/B5064329.png)
diisobutyl [anilino(phenyl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisobutyl [anilino(phenyl)methyl]phosphonate, also known as VX, is a synthetic chemical compound that was first synthesized in the 1950s as a potent nerve agent. VX is a clear, odorless, and tasteless liquid that can be easily absorbed through the skin, eyes, and respiratory system. It is considered to be one of the most toxic substances ever created, with a lethal dose estimated to be as low as 10 milligrams for an average adult.
Wirkmechanismus
The mechanism of action of diisobutyl [anilino(phenyl)methyl]phosphonate involves the inhibition of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which causes overstimulation of the nervous system. This overstimulation can lead to seizures, respiratory failure, and ultimately death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of diisobutyl [anilino(phenyl)methyl]phosphonate are severe and can lead to death within minutes to hours after exposure. diisobutyl [anilino(phenyl)methyl]phosphonate acts as a potent inhibitor of acetylcholinesterase, leading to the accumulation of acetylcholine in the synaptic cleft. This can cause overstimulation of the nervous system, leading to seizures, respiratory failure, and ultimately death. diisobutyl [anilino(phenyl)methyl]phosphonate can also cause other physiological effects, such as miosis (constriction of the pupils), bronchoconstriction (narrowing of the airways), and bradycardia (slowing of the heart rate).
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using diisobutyl [anilino(phenyl)methyl]phosphonate in lab experiments are its unique properties and potential applications. diisobutyl [anilino(phenyl)methyl]phosphonate has been used as a tool for studying the human nervous system and for developing new drugs that target the enzyme acetylcholinesterase. However, the use of diisobutyl [anilino(phenyl)methyl]phosphonate in lab experiments is limited due to its toxic nature and the need for strict safety protocols. The handling and disposal of diisobutyl [anilino(phenyl)methyl]phosphonate require specialized equipment and training, and exposure to even small amounts can be harmful.
Zukünftige Richtungen
There are several future directions for the research on diisobutyl [anilino(phenyl)methyl]phosphonate. One direction is the development of new drugs that target the enzyme acetylcholinesterase, which could be used to treat diseases such as Alzheimer's and Parkinson's. Another direction is the development of new antidotes for diisobutyl [anilino(phenyl)methyl]phosphonate exposure, which could be used to treat victims of chemical warfare attacks. Additionally, research could be focused on the development of new methods for detecting and decontaminating diisobutyl [anilino(phenyl)methyl]phosphonate, which could be used to prevent and respond to chemical warfare attacks.
In conclusion, diisobutyl [anilino(phenyl)methyl]phosphonate, also known as diisobutyl [anilino(phenyl)methyl]phosphonate, is a highly toxic organophosphate compound that has been the subject of extensive scientific research due to its unique properties and potential applications. Despite its dangerous nature, diisobutyl [anilino(phenyl)methyl]phosphonate has been studied for its use as a chemical warfare agent, as well as for its potential use in medical research. diisobutyl [anilino(phenyl)methyl]phosphonate acts as a potent inhibitor of acetylcholinesterase, leading to the accumulation of acetylcholine in the synaptic cleft, which can cause overstimulation of the nervous system and ultimately death. The use of diisobutyl [anilino(phenyl)methyl]phosphonate in lab experiments is limited due to its toxic nature and the need for strict safety protocols. However, there are several future directions for research on diisobutyl [anilino(phenyl)methyl]phosphonate, including the development of new drugs, antidotes, and methods for detecting and decontaminating diisobutyl [anilino(phenyl)methyl]phosphonate.
Synthesemethoden
The synthesis of diisobutyl [anilino(phenyl)methyl]phosphonate is a complex process that involves several steps. The starting material for the synthesis is diethylphosphite, which is reacted with aniline to form diethyl N-(phenyl)aminoethylphosphonate. This intermediate is then reacted with benzyl chloride to form diethyl N-(phenylmethyl)aminoethylphosphonate. The final step involves the reaction of diethyl N-(phenylmethyl)aminoethylphosphonate with isobutyl chloride to form diisobutyl [anilino(phenyl)methyl]phosphonate, which is the active ingredient in diisobutyl [anilino(phenyl)methyl]phosphonate.
Wissenschaftliche Forschungsanwendungen
Despite its toxic nature, diisobutyl [anilino(phenyl)methyl]phosphonate has been the subject of extensive scientific research due to its unique properties and potential applications. diisobutyl [anilino(phenyl)methyl]phosphonate has been studied for its use as a chemical warfare agent, as well as for its potential use in medical research. diisobutyl [anilino(phenyl)methyl]phosphonate has been used as a tool for studying the human nervous system, as it acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine.
Eigenschaften
IUPAC Name |
N-[bis(2-methylpropoxy)phosphoryl-phenylmethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30NO3P/c1-17(2)15-24-26(23,25-16-18(3)4)21(19-11-7-5-8-12-19)22-20-13-9-6-10-14-20/h5-14,17-18,21-22H,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGBOEZQCVQTRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COP(=O)(C(C1=CC=CC=C1)NC2=CC=CC=C2)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-methylpropyl) [phenyl(phenylamino)methyl]phosphonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(isopropylthio)propoxy]naphthalene](/img/structure/B5064259.png)
![5-[(2,4-difluorophenoxy)methyl]-N-(5-isoquinolinylmethyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5064266.png)

![2-[4-(1H-indol-2-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B5064285.png)
![3-amino-N-[4-(aminosulfonyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B5064287.png)

![8-chloro-N'-[1-(4-isopropylphenyl)ethylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B5064316.png)
![2-(4-fluorophenyl)-2-oxoethyl 5-[(4-bromophenyl)amino]-5-oxopentanoate](/img/structure/B5064336.png)
![ethyl N-{5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-N-methylglycinate](/img/structure/B5064339.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide](/img/structure/B5064342.png)
![N~2~-[(benzylamino)carbonothioyl]asparagine](/img/structure/B5064354.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylcyclopropanecarboxamide hydrochloride](/img/structure/B5064358.png)
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B5064364.png)